1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one
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Description
1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.448. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is part of a series of compounds designed based on the activity of indoles against various cancer cell lines . Indoles are known to target microtubules and their component protein, tubulin , which are crucial for cell division and hence a leading target for anticancer agents .
Mode of Action
Similar compounds in its series have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The compound likely affects the pathways related to cell division and apoptosis, given its potential anticancer activity . By interacting with tubulin, it could disrupt the assembly of microtubules, essential components of the cell’s cytoskeleton . This disruption could lead to cell cycle arrest and ultimately apoptosis, the programmed cell death .
Result of Action
The result of the compound’s action is likely the inhibition of cell division and the induction of apoptosis in cancer cells . This could potentially lead to a decrease in the proliferation of cancer cells and hence a reduction in tumor size.
Biochemical Analysis
Biochemical Properties
These compounds interact with various enzymes and proteins, leading to changes in cellular functions .
Cellular Effects
Related compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Molecular Mechanism
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-23-2-1-9-27(23)18-6-3-16(4-7-18)14-26-10-11-28-20(24(26)30)13-19(25-28)17-5-8-21-22(12-17)32-15-31-21/h3-8,10-12,19-20,25H,1-2,9,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJJMASDVWCRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(C3=O)CC(N4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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